![molecular formula C6H4N2S2 B224991 Thieno[2,3-d]pyrimidin-4-thiol CAS No. 14080-55-8](/img/structure/B224991.png)

Thieno[2,3-d]pyrimidin-4-thiol

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place between fused pyrimidine compounds and have various biological activities .

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives can be prepared using different synthetic methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .Wissenschaftliche Forschungsanwendungen

Anticancer-Forschung

Thieno[2,3-d]pyrimidin-Derivate wurden ausgiebig auf ihr Potenzial als Anticancer-Mittel untersucht. Es ist bekannt, dass sie verschiedene Enzyme und Signalwege hemmen, die an der Proliferation und Differenzierung von Krebszellen beteiligt sind . Sie können beispielsweise als Kinaseinhibitoren wirken und spezifische Enzyme angreifen, die für das Fortschreiten von Krebs entscheidend sind . Es wurde gezeigt, dass diese Verbindungen gegen eine Vielzahl von Krebszelllinien wirksam sind, was sie bei der Entwicklung neuer Krebsmedikamente wertvoll macht .

Photosensibilisatoren in der Krebstherapie

Im Bereich der photodynamischen Therapie (PDT) wurden Thieno[2,3-d]pyrimidin-Derivate als wirksame, sauerstoffunabhängige, schweratomfreie Photosensibilisatoren identifiziert . Sie lassen sich leicht synthetisieren, sind ungiftig und funktionieren sowohl in Gegenwart als auch in Abwesenheit von molekularem Sauerstoff, was für die Behandlung von hypoxischen Tumorumgebungen von Vorteil ist .

Antituberkulosemittel

In der Forschung wurde auch die Verwendung von Thieno[2,3-d]pyrimidin-Derivaten als Antituberkulosemittel untersucht. Einige Verbindungen zeigten eine signifikante antimikrobielle Aktivität gegen Mycobacterium tuberculosis, was auf ihr Potenzial bei der Entwicklung neuer Behandlungen für Tuberkulose hindeutet .

Elektrolumineszenz in OLEDs

In der Elektronikindustrie wurden Thieno[2,3-d]pyrimidin-Einheiten in Iridium(III)-Komplexe für organische Leuchtdioden (OLEDs) integriert. Diese Verbindungen tragen zu effizienter orange-gelber Elektrolumineszenz mit geringem Effizienz-Roll-Off bei, was auf ihr Potenzial für den Einsatz in Displaytechnologien hindeutet .

Folatrezeptor-selektive Anticancer-Mittel

Thieno[2,3-d]pyrimidin-Verbindungen wurden als Folatrezeptor-selektive Anticancer-Mittel beschrieben. Sie hemmen den cytosolischen und mitochondrialen Ein-Kohlenstoff-Stoffwechsel, der für die Nukleotidsynthese in proliferierenden Zellen unerlässlich ist. Diese Selektivität kann zu einer geringeren Arzneimittelresistenz und dosislimitierenden Toxizitäten führen .

Inhibitoren von Proteinkinasen

Diese Derivate werden auch als Inhibitoren von Proteinkinasen untersucht, die aufgrund ihrer Schlüsselrolle in Signaltransduktionswegen häufig als molekulare therapeutische Ziele in der klinischen Onkologie eingesetzt werden . Durch die Hemmung dieser Kinasen können Thieno[2,3-d]pyrimidin-Derivate möglicherweise Metastasen und Arzneimittelresistenz bei Krebsbehandlungen verhindern<a aria-label="1: Diese Derivate werden auch als Inhibitoren von Proteinkinasen untersucht,

Wirkmechanismus

Target of Action

Thieno[2,3-d]pyrimidine-4-thiol derivatives have been found to target various enzymes, including protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation, and mutations in PKs can lead to oncogenesis . Thieno[2,3-d]pyrimidine-4-thiol derivatives have also been found to inhibit PI3K isomers PI3Kα, β, and γ .

Mode of Action

Thieno[2,3-d]pyrimidine-4-thiol interacts with its targets, primarily through the inhibition of the enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . For instance, the inhibition of PKs can disrupt cellular communication, which is critical for cancer progression .

Biochemical Pathways

Thieno[2,3-d]pyrimidine-4-thiol affects several biochemical pathways. The inhibition of PKs disrupts several signal transduction pathways, which can lead to metastasis and drug resistance . Additionally, the compound has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .

Pharmacokinetics

The compound’s structural and isoelectronic characteristics are similar to those of purine, which suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Thieno[2,3-d]pyrimidine-4-thiol has been found to exhibit significant anticancer activity. It efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% . This leads to high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells .

Action Environment

The action of Thieno[2,3-d]pyrimidine-4-thiol is influenced by environmental factors. For instance, it exhibits high photodynamic efficacy against cancer cells both under normoxic and hypoxic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the oxygen levels in the environment.

Safety and Hazards

Zukünftige Richtungen

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The experimental and computational results demonstrate that thieno[3,4-d]pyrimidine-4(1H)-thione stands out as the most promising thiopyrimidine photosensitizer developed to this date . This paves the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives .

Eigenschaften

IUPAC Name |

3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRCQIKVDNTHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=S)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367150 | |

| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14080-55-8 | |

| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

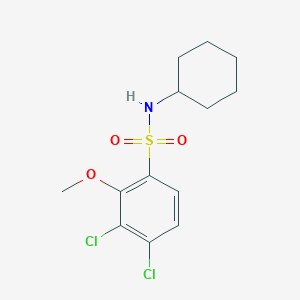

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

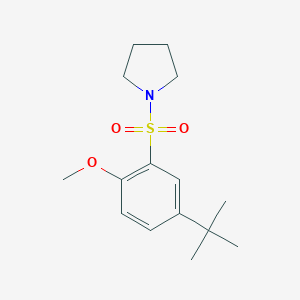

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)

![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)